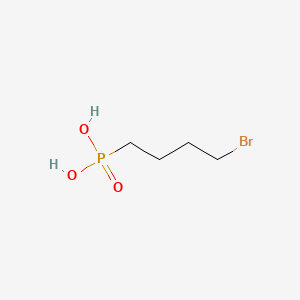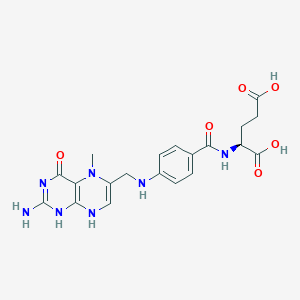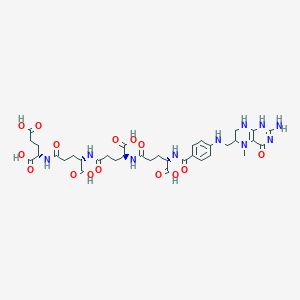
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-amino-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride, (+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A 62176 is a potent topoisomerase inhibitor. It exhibits antineoplastic activity by arresting the cell cycle in the G1 phase via the down-regulation of cyclin D1 and the up-regulation of p27(Kip1) in NCI-N87 gastric cancer cells.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
One of the significant applications of derivatives of this compound is in the field of antibacterial activity. Research has shown that certain derivatives exhibit potent in vitro antibacterial activity against various Gram-positive clinical isolates. For instance, pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, carrying a cyclopropylaminomethyl-1-pyrrolidinyl moiety, have demonstrated superior antibacterial efficacy compared to clinafloxacin, a known antibiotic (Asahina, Takei, Kimura, & Fukuda, 2008).
Anti-inflammatory and Analgesic Effects
Compounds within this chemical family have also shown promise in anti-inflammatory and analgesic applications. For instance, 1,2-dihydro-1-oxopyrrolo[3,2,1-kl]phenothiazine-2-carboxamides and similar derivatives have been identified as potent inhibitors of cyclooxygenase and 5-lipoxygenase pathways, crucial in inflammation and pain management (Mylari, Carty, Moore, & Zembrowski, 1990).
Antimicrobial and Antimycobacterial Properties
Another area of application is in the development of antimicrobial and antimycobacterial agents. Derivatives containing benzo[b]phenoxazine and quinoxaline moieties have shown significant activity against various bacterial and fungal strains, including Staphylococcus aureus and Mycobacterium luteum (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
Synthesis and Pharmacological Evaluation
In pharmacological studies, these compounds have been synthesized and evaluated for various effects, such as their influence on dopamine metabolism, although not all studies have found significant neuroleptic activity (Grol, Dijkstra, Schunselaar, Westerink, & Martin, 1982).
Antibacterial Agents Development
Further research has involved the synthesis and evaluation of analogues for antibacterial activity, particularly against Gram-positive and Gram-negative pathogens (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Eigenschaften
CAS-Nummer |
148201-53-0 |
|---|---|
Produktname |
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-amino-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride, (+-)- |
Molekularformel |
C20H17ClFN3O4 |
Molekulargewicht |
417.8 g/mol |
IUPAC-Name |
10-(2-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H16FN3O4.ClH/c21-12-8-10-16-19(17(12)23-7-3-6-15(23)22)28-14-5-2-1-4-13(14)24(16)9-11(18(10)25)20(26)27;/h1-2,4-5,8-9,15H,3,6-7,22H2,(H,26,27);1H |
InChI-Schlüssel |
VXQZSJYENUHWOD-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl |
Kanonische SMILES |
C1CC(N(C1)C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
6-((3S)-3-Amino-1-pyrrolidinyl)-5-fluoro-3-oxo-3H-pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid A 62176 A-62176 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![5-Butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B1666347.png)
